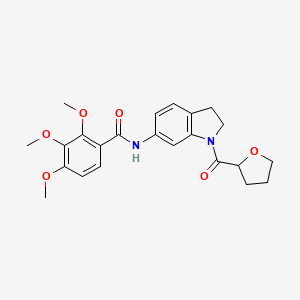![molecular formula C19H14Cl2N2O3 B2838237 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1008937-29-8](/img/structure/B2838237.png)
1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a naphthalene moiety linked to a pyridine ring via a carbamoyl ethyl bridge
準備方法
The synthesis of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Naphthalene Derivative: Starting with naphthalene, functional groups are introduced to form the naphthalen-1-yl carbamoyl intermediate.
Pyridine Derivative Synthesis: The 3,6-dichloropyridine-2-carboxylate is synthesized separately, often involving chlorination and esterification reactions.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyridine derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions on the pyridine ring, using reagents like sodium methoxide or ammonia.
The major products formed depend on the specific reagents and conditions used in these reactions.
科学的研究の応用
1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The naphthalene and pyridine moieties may facilitate binding to hydrophobic pockets or active sites, leading to inhibition or activation of the target. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar compounds to 1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate include:
Naphthalene Derivatives: Compounds like naphthalene-1-carboxamide share the naphthalene moiety but differ in their functional groups and overall structure.
Pyridine Derivatives: 3,6-dichloropyridine-2-carboxylic acid is a simpler analog that lacks the naphthalene moiety.
The uniqueness of this compound lies in its combined structural features, which may confer specific properties not found in simpler analogs.
特性
IUPAC Name |
[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11(26-19(25)17-14(20)9-10-16(21)23-17)18(24)22-15-8-4-6-12-5-2-3-7-13(12)15/h2-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBANFLRGQFLAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)


![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2838160.png)
![4-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2838163.png)
![N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2838164.png)

![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)

![N-[2-[(2-Methoxy-2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2838173.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
![3-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2838176.png)
